Tautomeric Equilibrium Shift: 5-Chloro vs. Unsubstituted 2-Pyridone and Other Chloro Analogs
The tautomeric equilibrium constant (K_T) for 5-chloro-2-pyridone is significantly lower than that of unsubstituted 2-pyridone, and the position of chlorine substitution dictates the predominant tautomer. While 2-pyridone strongly favors the pyridone form in water (K_T ≈900), 5-chloro-2-pyridone exhibits a K_T of approximately 1 in dioxane, representing an equimolar mixture of hydroxy and oxo forms [1]. In contrast, chlorination at positions 3 or 4 stabilizes the C=O (pyridone) form in the gas phase [2].
| Evidence Dimension | Tautomeric equilibrium constant (K_T) in dioxane |
|---|---|
| Target Compound Data | K_T ≈ 1 (equimolar mixture) |
| Comparator Or Baseline | 2-pyridone: K_T ≈ 6.3 in THF, ≈900 in water |
| Quantified Difference | At least 6.3-fold reduction in K_T in non-polar solvent; near-complete shift from pure pyridone to equimolar mixture |
| Conditions | Solvent: dioxane (for 5-Cl), THF and water (for 2-pyridone) |
Why This Matters
This tautomeric shift alters hydrogen-bonding patterns, nucleophilicity, and solubility, directly affecting reactivity in condensations and metal-catalyzed couplings, making 5-chloro-2-pyridone a distinct synthetic handle compared to 2-pyridone.
- [1] Spinner, E.; et al. The tautomerism of 5-chloro-2-hydroxypyridine. Comments on a paper by Srivastava and Prasad. Spectrochimica Acta Part A: Molecular Spectroscopy 1986, 42 (11), 1289-1293. View Source
- [2] Calabrese, C.; et al. Effects of Chlorination on the Tautomeric Equilibrium of 2‐Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal 2017, 23 (15), 3593-3600. View Source
